(S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
(2S)-3,3-bis(4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F2NO4/c1-20(2,3)27-19(26)23-17(18(24)25)16(12-4-8-14(21)9-5-12)13-6-10-15(22)11-7-13/h4-11,16-17H,1-3H3,(H,23,26)(H,24,25)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUFYGLEWCKTKN-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00892366 | |
| Record name | N-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481055-29-2 | |
| Record name | N-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-fluoro-beta-(4-fluorophenyl)-l-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00892366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid typically involves the following steps:
Protection of the amine group: The starting material, an amino acid, is first protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amine group is protected during subsequent reactions.
Formation of the propanoic acid backbone: The protected amino acid is then subjected to a series of reactions to introduce the propanoic acid backbone. This may involve the use of reagents such as diethyl malonate and sodium ethoxide.
Introduction of fluorophenyl groups:
Industrial Production Methods
In an industrial setting, the production of (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid is typically carried out in large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or sodium methoxide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Azides or ethers.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Agents:
One of the notable applications of this compound is in the development of antiviral agents, particularly against HIV. Research indicates that incorporating fluorinated amino acids into peptides can enhance their stability and efficacy. The presence of fluorine atoms can improve the binding affinity of peptides to viral proteins, thus inhibiting viral entry into host cells .
Fluorinated Peptide Synthesis:
The compound serves as a precursor for synthesizing fluorinated peptides, which are crucial for studying protein interactions and functions. Fluorinated amino acids can alter the hydrophobicity and steric properties of peptides, leading to modified biological activities. This modification is particularly useful in designing peptide-based therapeutics that require enhanced stability or specificity .
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS):
(S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid is utilized in SPPS as a protected amino acid. The tert-butoxycarbonyl (Boc) group provides a stable protection for the amino group during synthesis, allowing for stepwise assembly of peptides. This method facilitates the creation of complex peptide structures with high purity and yield .
Site-Specific Incorporation:
The compound allows for site-specific incorporation of fluorinated residues into peptides. This capability is essential for studying structure-activity relationships (SAR) in peptide libraries, enabling researchers to identify potent compounds for therapeutic use .
Research Tool in Biochemical Studies
Biophysical Studies:
In biophysical research, this compound aids in understanding protein folding and stability. By incorporating (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid into model systems, scientists can investigate how fluorinated residues affect protein dynamics and interactions under various conditions .
Drug Design and Development:
The compound's unique properties make it a valuable tool in drug design. By modifying existing drugs with this amino acid derivative, researchers can enhance pharmacokinetic properties such as solubility and bioavailability. These modifications are crucial for developing new therapeutic agents with improved efficacy against diseases .
Mechanism of Action
The mechanism of action of (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the Boc protecting group allows for selective deprotection under mild conditions, enabling the compound to interact with its target sites. The fluorophenyl groups enhance the compound’s binding affinity and stability, facilitating its biological activity.
Comparison with Similar Compounds
Key Comparative Insights:
Substituent Effects: Fluorine vs. Hydroxyl: The bis(4-fluorophenyl) derivative exhibits higher lipophilicity compared to the bis(4-hydroxyphenyl) analog (53), which has improved aqueous solubility due to hydroxyl groups .
Synthetic Accessibility: The mono-fluorophenyl compound (62) is synthesized via straightforward hydrolysis (THF/H₂O, LiOH), while bis-arylated derivatives likely require advanced coupling strategies .
Pharmacological Relevance :
- Fluorinated analogs are prioritized in drug discovery for their metabolic stability. For example, the 2,6-difluoro-4-hydroxy derivative () is tailored for LAT1 inhibition, a transporter implicated in cancer .
Biological Activity
(S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid, commonly referred to as a fluorinated amino acid derivative, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H27NO5
- Molecular Weight : 373.45 g/mol
- CAS Number : 141403-49-8
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is crucial for enhancing its stability and bioavailability. The presence of fluorine atoms in the phenyl groups increases lipophilicity, potentially influencing its interaction with biological targets.
Biological Activity
Research indicates that (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid may exhibit various biological activities:
- Enzyme Inhibition : The compound has been studied for its potential role as an inhibitor of specific enzymes involved in metabolic pathways. Its structural characteristics suggest it could interact with key enzymes in neuropharmacology, potentially affecting neurotransmitter levels.
- Neuropharmacological Effects : Due to the presence of fluorinated groups, this compound may influence neuronal signaling pathways, which could be beneficial in treating neurological disorders.
- Anticancer Properties : Preliminary studies suggest that compounds with similar structures have shown antiproliferative effects against various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell growth and apoptosis.
Synthesis Methods
Several methods have been reported for synthesizing (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid. A common approach involves the following steps:
- Starting Materials : Boc-L-phenylalaninol and p-toluenesulfonyl chloride are typically used.
- Reagents : Triethylamine is often employed as a base in dichloromethane solvent.
- Procedure :
- Dissolve Boc-L-phenylalaninol in dichloromethane.
- Add triethylamine and p-toluenesulfonyl chloride sequentially.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with saturated ammonium chloride solution and extract the organic phase.
Table 1: Summary of Biological Activities
Case Study Insights
- Neuropharmacological Studies : A study highlighted that fluorinated amino acids can enhance binding affinity to neurotransmitter receptors, suggesting that (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid may similarly affect receptor interactions and downstream signaling pathways.
- Anticancer Research : Research involving structurally related compounds demonstrated significant cytotoxicity against breast cancer cell lines, indicating that (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid may possess similar properties worthy of further investigation.
Q & A
Q. What are the key synthetic steps for preparing (S)-2-((tert-butoxycarbonyl)amino)-3,3-bis(4-fluorophenyl)propanoic acid?
- Methodological Answer : The synthesis typically involves hydrolysis of a methyl ester precursor under basic conditions. For example, LiOH in a THF/water mixture (1:1 v/v) at room temperature for 2 hours, followed by extraction with ethyl acetate and acidification to pH ~6 to isolate the crude product. Further purification via preparative HPLC may be required for intermediates or final products .
| Step | Reagents/Conditions | Purification Method | Notes |
|---|---|---|---|
| Ester Hydrolysis | LiOH, THF/H₂O, rt, 2h | Acidification, liquid-liquid extraction | Crude product used directly without purification |
| Coupling Reaction (if applicable) | DCC, DMAP in DCM | Prep-HPLC (C18 column, gradient elution) | Yields >95% purity |
Q. Which analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirms stereochemistry and functional groups (e.g., tert-butoxycarbonyl (Boc) and fluorophenyl moieties). Use ¹H/¹³C NMR in deuterated solvents like DMSO-d₆ .
- HPLC : Assesses purity (>95% at 254 nm) using reverse-phase C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Validates molecular weight via ESI-MS or MALDI-TOF .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodological Answer :
- Stoichiometry : Use a 1.5–2.0 molar excess of coupling agents like DCC to drive reactions to completion .
- Catalysts : Add DMAP (4-dimethylaminopyridine) to accelerate esterification/amidation .
- Monitoring : Track progress with TLC or LC-MS to adjust reaction times and prevent over-degradation .
Q. What stability challenges arise during storage, and how can they be mitigated?
- Methodological Answer :
- Moisture Sensitivity : The Boc group is prone to hydrolysis. Store under inert gas (N₂/Ar) at -20°C in sealed, desiccated containers .
- Light Sensitivity : Fluorophenyl groups may degrade under UV light; use amber vials .
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life .
Q. How do structural modifications (e.g., fluorophenyl substitution) impact biological activity?
- Methodological Answer :
- Replace fluorophenyl groups with electron-withdrawing (e.g., trifluoromethyl) or bulky (e.g., tert-butyl) substituents to study structure-activity relationships (SAR). For example:
- Trifluoromethyl analogs show enhanced metabolic stability but reduced solubility .
- Dimethoxyphenyl derivatives exhibit altered binding affinity in enzyme inhibition assays .
- Use molecular docking simulations to predict interactions with target proteins (e.g., kinases or proteases) .
Q. How should researchers address discrepancies in spectroscopic data during characterization?
- Methodological Answer :
- Impurity Identification : Re-purify via column chromatography (silica gel, hexane/EtOAc) or prep-HPLC .
- Stereochemical Confirmation : Compare experimental NMR data with computational predictions (DFT calculations) or chiral HPLC .
- Contradictory MS Peaks : Check for adduct formation (e.g., sodium/potassium) or degradation products using high-resolution MS .
Q. What safety protocols are critical for handling this compound?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers for halogenated organics .
- Environmental Hazard : Avoid aqueous discharge due to potential aquatic toxicity; incinerate waste via certified facilities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
